5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a thiazolo[3,2-b][1,2,4]triazole derivative characterized by a 2-ethyl substituent on the thiazolo-triazol core, a hydroxyl group at position 6, and a benzylpiperazine-linked 2-fluorophenyl moiety. The compound’s design aligns with trends in medicinal chemistry to optimize pharmacokinetics through fluorination and nitrogen-rich heterocycles .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-10-6-7-11-19(18)25)29-14-12-28(13-15-29)16-17-8-4-3-5-9-17/h3-11,21,31H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYRERCWHBLNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of the thiazolotriazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzylpiperazine and fluorophenyl groups are then introduced via nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, amines, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several analogues, differing primarily in substituents on the phenyl ring, piperazine group, and thiazolo-triazol core. Key comparisons include:
| Compound Name | Substituents on Phenyl Ring | Piperazine Group | Core Substituents | Molecular Weight (g/mol) | Key Features | Evidence ID |
|---|---|---|---|---|---|---|
| Target Compound | 2-fluorophenyl | 4-Benzylpiperazin-1-yl | 2-ethyl, 6-hydroxy | ~450.5 (estimated) | Enhanced metabolic stability due to fluorine; ethyl group increases lipophilicity | |
| 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3,4-difluorophenyl | 4-Benzylpiperazin-1-yl | 2-ethyl, 6-hydroxy | 469.6 | Difluoro substitution may improve receptor affinity but reduce solubility | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-chlorophenyl, 4-ethoxy-3-methoxyphenyl | 4-(3-Chlorophenyl)piperazin-1-yl | 2-methyl, 6-hydroxy | Not reported | Chlorine and methoxy groups increase steric bulk; may hinder blood-brain barrier penetration | |
| 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | p-tolyl (4-methylphenyl) | 4-Benzylpiperazin-1-yl | 2-methyl, 6-hydroxy | Not reported | Methyl group enhances hydrophobicity; potential for improved membrane permeability |
Physicochemical Properties
- Fluorine vs. Chlorine Substitution : The target’s 2-fluorophenyl group offers a balance of electronegativity and steric minimalism compared to the 3-chlorophenyl analogue (). Chlorine’s larger atomic radius may reduce CNS penetration due to increased polar surface area .
- Ethyl vs.
- Hydroxyl Group : The 6-hydroxy moiety in all analogues likely contributes to hydrogen-bonding interactions with biological targets, though its acidity (pKa ~9–10) may limit ionization under physiological conditions .
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo-triazole derivative family, which has attracted significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, along with relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 423.51 g/mol. The structure features a thiazole ring fused with a triazole moiety, along with a benzylpiperazine group and a fluorophenyl substituent. These structural components are critical for its biological interactions and pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-triazole derivatives. For instance, compounds related to this structure have shown promising antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5 | MCF-7 (Breast) | 57 | Induction of apoptosis via caspase activation |
| 6 | HeLa (Cervical) | 68 | Inhibition of cell cycle progression |
| 7 | A549 (Lung) | 9.70 | Targeting mitochondrial pathways |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of anti-apoptotic proteins such as Bcl-2 .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated significant radical scavenging activity:
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 70.6 |
| 20 | 73.5 |
| Control (Trolox) | 77.6 |
This indicates that the compound may protect cells from oxidative stress, potentially contributing to its anticancer efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding Affinity : The presence of the benzylpiperazine moiety enhances binding to various receptors, which may modulate neurotransmitter systems.
- Antioxidant Mechanism : The thiazole and triazole rings contribute to radical scavenging capabilities, reducing oxidative damage.
- Apoptotic Induction : The compound's ability to activate caspases suggests it may promote programmed cell death in cancer cells.
Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of similar compounds on human cancer cell lines, it was observed that derivatives exhibiting structural similarities to our compound displayed IC50 values ranging from 22 nM to 65 nM against multiple cancer types . This reinforces the potential efficacy of thiazolo-triazole derivatives in oncology.
Case Study 2: Neuroactive Properties
Research into benzylpiperazine derivatives has revealed their neuroactive properties, suggesting potential applications in treating neurological disorders. The incorporation of the fluorophenyl group may enhance lipophilicity and receptor binding, increasing therapeutic efficacy in neurological contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
